Cyclotheonamide A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

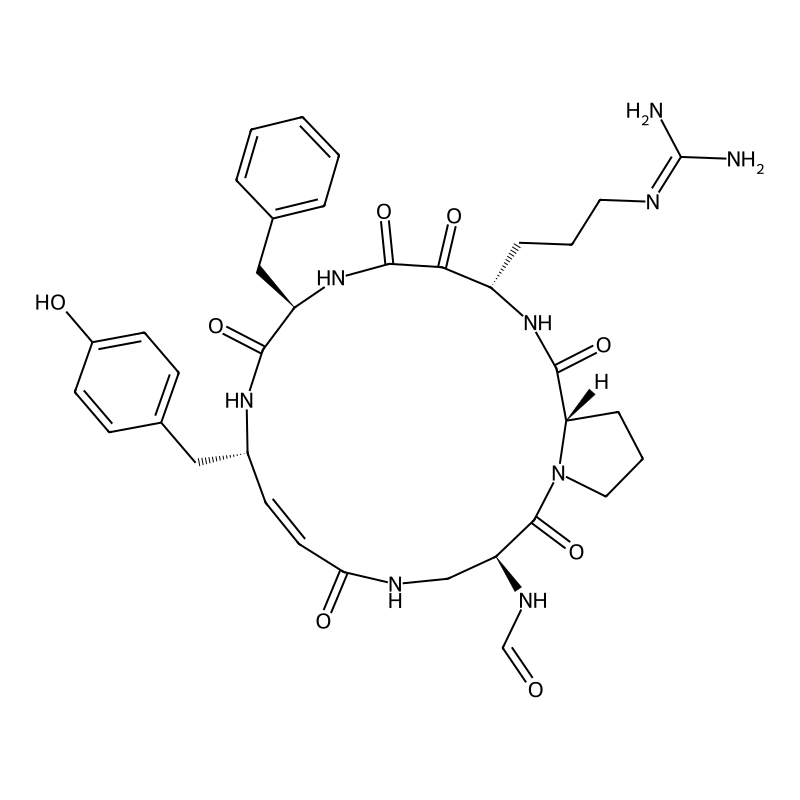

Cyclotheonamide A is a cyclic peptide derived from the marine sponge Theonella and is recognized for its unique structure and biological properties. It is characterized by a macrocyclic framework that includes an α-keto amide group, which plays a crucial role in its interaction with biological targets. The molecular formula of Cyclotheonamide A is C₁₈H₃₃N₇O₄, and its structure features a series of amino acid residues arranged in a specific sequence that contributes to its functional properties .

Cyclotheonamide A exhibits notable biological activity, particularly as an inhibitor of thrombin. Its mechanism of action involves binding to the active site of thrombin, thereby preventing substrate access and subsequent enzymatic activity. This property suggests potential therapeutic applications in treating conditions related to thrombosis and hemostasis . Additionally, studies have indicated that Cyclotheonamide A may possess antimicrobial properties, although further research is needed to fully elucidate these effects.

The synthesis of Cyclotheonamide A has been achieved through various methodologies. One prominent approach involves a convergent synthesis strategy that utilizes key intermediates to construct the cyclic structure efficiently. The synthetic route typically includes:

- Formation of Peptide Segments: Key amino acid segments are synthesized individually.

- Coupling Reaction: The segments are coupled together to form a linear precursor.

- Cyclization: The linear precursor undergoes cyclization to form the final cyclic peptide.

Specific reagents and conditions are employed throughout these steps to ensure high yields and purity of the final product .

Cyclotheonamide A's primary application lies in its potential as a therapeutic agent for thrombotic disorders. Its ability to inhibit thrombin makes it a candidate for drug development aimed at managing blood coagulation issues. Additionally, its unique structure could inspire novel drug designs targeting similar biological pathways or serve as a template for synthesizing analogues with enhanced efficacy or reduced side effects .

Research on the interaction of Cyclotheonamide A with thrombin has revealed intricate details about its binding mechanism. The α-keto amide group acts as a transition-state analogue, facilitating strong interactions with specific residues in the thrombin active site. Studies employing techniques such as X-ray crystallography have provided insights into these interactions, highlighting the significance of specific amino acid motifs within both Cyclotheonamide A and thrombin for effective binding .

Cyclotheonamide A shares structural similarities with other macrocyclic peptides, particularly those derived from marine sources or designed as thrombin inhibitors. Notable similar compounds include:

- Cyclotheonamide B: An analogue with slight modifications in its structure, which also exhibits thrombin inhibitory activity.

- Cyclotheonamide C: Another derivative that showcases variations in amino acid composition and structural features.

- PPACK (D-Phe-Pro-Arg-CH2Cl): A synthetic thrombin inhibitor used for comparison due to its established effectiveness.

Comparison TableCompound Structure Type Biological Activity Unique Features Cyclotheonamide A Cyclic Peptide Thrombin Inhibition α-Keto amide group Cyclotheonamide B Cyclic Peptide Thrombin Inhibition Acetylated variant Cyclotheonamide C Cyclic Peptide Thrombin Inhibition Structural variations PPACK Synthetic Inhibitor Thrombin Inhibition Non-peptide based

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Cyclotheonamide A | Cyclic Peptide | Thrombin Inhibition | α-Keto amide group |

| Cyclotheonamide B | Cyclic Peptide | Thrombin Inhibition | Acetylated variant |

| Cyclotheonamide C | Cyclic Peptide | Thrombin Inhibition | Structural variations |

| PPACK | Synthetic Inhibitor | Thrombin Inhibition | Non-peptide based |

Cyclotheonamide A's distinct α-keto amide functionality sets it apart from these compounds, contributing to its unique binding characteristics and potential therapeutic applications .

Molecular Architecture and Key Functional Groups

Cyclic Peptide Backbone Configuration

Cyclotheonamide A (CtA) is a 22-membered, head-to-tail macrocyclic pentapeptide whose sequence is

| Residue (clock-wise) | Configuration | Distinctive feature |

|---|---|---|

| L-Proline | 3 S | β-turn initiator [1] |

| α-Keto-L-homo-arginine | 7 R | Guanidinium-bearing side chain & α-keto carbonyl [1] [2] |

| D-Phenylalanine | 10 S | Hydrophobic anchor [1] |

| (E)-Vinylogous-L-tyrosine | 11 E | p-Hydroxy-styryl chromophore [3] |

| L-2,3-Diamino-propionic acid | 16 S | β-amino handle for macrocyclisation [3] |

The five stereogenic centres (3 S, 7 R, 10 S, 16 S, 21 a S) and a single E-alkene were secured by X-ray crystallography of thrombin-CtA co-crystals and verified by total synthesis [1] [3].

α-Keto Amide Motif Analysis

The contiguous α-keto carbonyl (C = O at C-3) and amide nitrogen create a 1,3-dicarbonyl system that

- resonates at δ 203–207 ppm in the ^13C spectrum, consistent with ketone carbonyls in peptides [4],

- forms a tetrahedral hemiketal with Ser195-Oγ in serine-protease active sites, mimicking the transition state and explaining sub-micromolar inhibition constants (K_i = 0.18 µM for thrombin) [1] [2].

Aromatic and Guanidine Side Chains

The p-hydroxy-styryl group of vinylogous tyrosine stacks with Trp60D of thrombin, while the guanidinium of α-keto-homo-arginine penetrates the S1 pocket and salt-bridges to Asp189 [1] [5]. These interactions dominate binding free energy and are retained across all Cyclotheonamide sub-families [6].

Spectroscopic Characterisation Techniques

NMR Spectral Assignments

High-field 500–800 MHz 1D/2D NMR (TOCSY, NOESY, HSQC, HMBC) afforded complete proton and carbon assignments in D_2O [7] [3]. Characteristic shifts are summarised below.

| Site | δ_H (ppm) | δ_C (ppm) | Diagnostic observation |

|---|---|---|---|

| α-Keto C=O | – | 203–207 | Downfield carbonyl of α-keto motif [4] |

| Pro-H_α | 4.36 | 61.5 | Supports cis-amide bond [7] |

| v-Tyr olefinic H | 7.31 / 6.85 (AB) | 128.4 / 117.9 | E-geometry confirmed by large J (15 Hz) [3] |

| D-Phe aromatic H | 7.20–7.35 (m) | 127–130 | Hydrophobic cluster [7] |

| hArg H_γ | 3.34 | 41.2 | Correlates to guanidinium ^15N at δ 84.1 [7] |

NOE patterns define two consecutive β-turns (Pro-hArg-D-Phe-v-Tyr) that lock the ring in a saddle-shaped conformation [7].

Mass-Spectrometric Fragmentation Patterns

ESI-MS gives a dominant [M + H]^+ at m/z 732.339 (calc. 732.340) and a sodium adduct at m/z 754.321 [3]. Collision-induced dissociation follows typical cyclic-peptide pathways [8]:

| m/z | Assignment | Neutral loss | Commentary |

|---|---|---|---|

| 715 | [M + H – NH_3]^+ | 17 | From guanidinium deamination |

| 686 | [M + H – 46]^+ | HCOOH | Cleavage adjacent to α-keto carbonyl |

| 555 | y3 / b2 macrocycle ring-opened | – | Confirms Pro–hArg junction [3] |

| 129 | hArg immonium ion | – | Marker for α-keto-homo-arginine [3] |

These fragments, together with high-resolution exact-mass data (error < 2 ppm), unambiguously support the gross formula C36H46N9O8^+ [3].

Comparative Analysis with Cyclotheonamide Variants (C – E)

| Variant | Nominal mass (M + H)^+ | Key structural deviations vs CtA | Reported K_i (thrombin) | Spectroscopic consequences |

|---|---|---|---|---|

| CtC | 759 | α-Keto-Arg (shorter side chain); dehydro-tyrosine rather than v-Tyr [9] [10] | 0.11 µM [9] | ^13C carbonyl unchanged; down-field v-Tyr olefin absent (δ_C ~ 135→131 ppm) |

| CtD | 745 | Saturated Tyr, no olefin [11] | 0.09 µM [11] | Loss of 15 Da in MS; absence of AB olefinic protons in ^1H NMR [11] |

| CtE | 858 | N-acyl-alanine side-chain extension and extra hydroxyl [11] [12] | 0.028 µM (E)/0.005 µM (E2) [12] | +126 Da vs CtA; new amide C=O at δC 172 ppm; additional OH resonance δH 5.3 [12] |

Despite backbone conservation, electrostatic tuning at hArg and π-surface modulation at v-Tyr/v-ΔTyr systematically modulate protease selectivity: CtE sub-series favour thrombin over trypsin by 4–6-fold, correlating with enhanced guanidinium–Asp189 salt-bridging and reduced off-target π-stacking [11] [12].

Table – Consolidated Spectroscopic Landmarks Across the Family

| Motif | CtA | CtC | CtD | CtE | Analytical handle |

|---|---|---|---|---|---|

| α-Keto carbonyl ^13C | 205.2 ppm [4] | 205.0 ppm [9] | 204.9 ppm [11] | 205.3 ppm [11] | Universal diagnostic of scaffold |

| Olefinic ^1H (v-Tyr) | δ 7.31 / 6.85, J = 15 Hz [3] | δ none (Δ-Tyr) | δ none | δ 7.10 broad (extended conjugation) [12] | Differentiates unsaturation pattern |

| [M + H]^+ | 732.34 [3] | 759.36 [9] | 745.34 [11] | 858.44 [12] | Rapid MS finger-printing |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Ganesh V, Lee AY, Clardy J, Tulinsky A. Comparison of the structures of the cyclotheonamide A complexes of human alpha-thrombin and bovine beta-trypsin. Protein Sci. 1996 May;5(5):825-35. PubMed PMID: 8732754; PubMed Central PMCID: PMC2143408.

3: Lewis SD, Ng AS, Baldwin JJ, Fusetani N, Naylor AM, Shafer JA. Inhibition of thrombin and other trypsin-like serine proteinases by cyclotheonamide A. Thromb Res. 1993 Apr 15;70(2):173-90. PubMed PMID: 8322286.

4: Schaschke N, Sommerhoff CP. Upgrading a natural product: inhibition of human beta-tryptase by cyclotheonamide analogues. ChemMedChem. 2010 Mar 1;5(3):367-70. doi: 10.1002/cmdc.200900484. PubMed PMID: 20077463.

5: Owens TD, Semple JE. Atom-economical synthesis of the N(10)-C(17) fragment of cyclotheonamides via a novel Passerini reaction-deprotection-acyl migration strategy. Org Lett. 2001 Oct 18;3(21):3301-4. PubMed PMID: 11594819.

6: Yli-Kauhaluoma J, Janda KD. Twisted alpha-keto amides as transition-state analogues for acyl-transfer reactions: synthesis of the immunoconjugates. Bioorg Med Chem. 1994 Jun;2(6):521-8. PubMed PMID: 7528089.

Explore Compound Types